
Menformon A
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Overview
Description
Preparation Methods
Estrone can be synthesized through various methods. One common synthetic route involves the aromatization of 19-nor-4-androstenedione using 3-sterone-delta 1-dehydrogenase in a solvent containing a hydrogen peroxide remover and an electron transfer acceptor . The reaction is carried out at a pH of 8.0-9.5, resulting in estrone with high yield and minimal side reactions . Industrial production often involves the use of androsta-1,4-diene-3,17-dione-17-acetal and a reaction mixture prepared from metallic sodium and a polycyclic aromatic compound in an ether solvent .
Chemical Reactions Analysis
Chemical Reaction Optimization Strategies
Modern chemical reaction optimization often employs systematic approaches like Design of Experiments (DoE) to identify key parameters influencing reaction outcomes . For example, studies on the Nucleophilic Aromatic (NAr) substitution reaction used central composite face-centered designs to optimize variables such as residence time, temperature, and reagent equivalents .
Reaction Parameter | Range Studied | Optimized Outcome |
---|---|---|
Residence time | 0.5–3.5 min | Maximized yield of ortho-substituted product |
Temperature | 30–70 °C | Enhanced reaction selectivity |
Pyrrolidine equivalents | 2–10 | Balanced stoichiometric efficiency |
Kinetic Analysis and Reaction Rates
Reaction kinetics are critical for understanding reaction mechanisms. For instance, the hydrolysis of aspirin (acetylsalicylic acid) demonstrates how reaction rates are calculated using concentration-time data :
Rate=−ΔtΔ[Reactant]=−2.0h(5.51×10−3M−5.55×10−3M)=2×10−5M/h
Such analyses help identify rate-determining steps and catalytic effects.
Mechanistic Insights via Computational and Experimental Methods
Advanced techniques like quantum mechanics/molecular mechanics (QM/MM) simulations elucidate reaction pathways. For example, studies on the deAMPylation of AMPylated BiP by FICD enzyme revealed proton transfer mechanisms initiating the reaction . Similarly, atomic force microscopy (AFM) enables direct visualization of molecular structures before and after reactions, as demonstrated in studies of bond formation and cleavage .
Analytical Techniques for Reaction Monitoring
Spectroscopic methods (e.g., UV-Vis, NMR) and chromatographic tools are standard for tracking reaction progress. For instance, the alkylation of indolphenol with chloropyrrolidine was monitored to identify kinetic bottlenecks and optimize solvent/base conditions .
Catalytic and Enzymatic Reaction Control
Enzymes and catalysts accelerate reactions by lowering activation energies. For example, formalin crosslinkers were studied to modulate catalytic activity in alpha-chymotrypsin, highlighting how residue modifications can alter molecular recognition and catalytic efficiency .
Scientific Research Applications
Estrone has numerous applications in scientific research:
Mechanism of Action
Estrone exerts its effects by entering the cells of certain tissues and binding to nuclear estrogen receptors . This interaction influences gene expression, leading to various physiological responses . Estrone can be converted to estradiol, which has a higher affinity for estrogen receptors and exerts stronger estrogenic effects . The primary molecular targets are the estrogen receptors ERα and ERβ .
Comparison with Similar Compounds
Estrone is one of three major endogenous estrogens, the others being estradiol and estriol . Compared to estradiol, estrone has a weaker estrogenic effect and is primarily a precursor to estradiol . Estriol, on the other hand, is the weakest estrogen and is primarily produced during pregnancy . Estrone’s unique role as both a precursor and metabolite of estradiol distinguishes it from the other estrogens .
Similar Compounds
Estriol: The weakest estrogen, with significant production during pregnancy.
Estrone sulfate: A water-soluble form of estrone used in hormone replacement therapy.
Estrone’s unique properties and its role in the biosynthesis and metabolism of other estrogens make it a compound of significant interest in various fields of research and industry.
Q & A
Basic Research Questions
Q. What are the established experimental protocols for assessing Menformon A’s biochemical properties in vitro?
- Methodological Answer : Begin with standardized assays such as enzyme inhibition studies (e.g., kinase activity via fluorescence-based assays) or receptor-binding affinity measurements (e.g., SPR or radioligand displacement). Ensure proper controls (e.g., negative controls with DMSO solvent and positive controls with known inhibitors). Characterize purity via HPLC (>95%) and structural identity via NMR/HRMS .
Q. How can researchers design dose-response studies for this compound to determine IC50/EC50 values?
- Methodological Answer : Use logarithmic concentration ranges (e.g., 0.1 nM–100 µM) across at least 10 data points. Employ nonlinear regression models (e.g., Hill equation) for curve fitting. Validate reproducibility with triplicate experiments and include statistical measures (e.g., SEM, p-values) .
Q. What are the best practices for synthesizing this compound to ensure batch-to-batch consistency?
- Methodological Answer : Follow protocols from peer-reviewed syntheses, detailing reaction conditions (temperature, catalysts, solvents). Verify purity via chromatography (HPLC, TLC) and characterize intermediates/products with spectroscopic methods (FTIR, 1H/13C NMR). Document deviations and anomalies in supplementary materials .
Advanced Research Questions
Q. How can conflicting data on this compound’s mechanism of action be systematically resolved?
- Methodological Answer : Conduct a meta-analysis of existing studies to identify variables causing discrepancies (e.g., cell lines, assay conditions). Replicate key experiments under standardized protocols. Use orthogonal methods (e.g., CRISPR knockouts, proteomics) to validate target engagement .
Q. What strategies are effective for isolating this compound’s effects from off-target interactions in complex biological systems?
- Methodological Answer : Combine genetic (e.g., siRNA silencing) and pharmacological (e.g., selective inhibitors) approaches. Employ multi-omics profiling (transcriptomics, metabolomics) to distinguish primary vs. secondary effects. Use isogenic control cell lines to minimize confounding factors .
Q. How should researchers address variability in this compound’s pharmacokinetic profiles across preclinical models?
- Methodological Answer : Standardize administration routes (e.g., oral vs. intravenous) and use species-specific physiological parameters (e.g., metabolic rates). Apply compartmental modeling (e.g., non-linear mixed-effects) to account for inter-individual variability. Cross-validate findings with in vitro-in vivo extrapolation (IVIVE) .
Q. Data Management & Reproducibility
Q. What frameworks ensure robust data documentation for this compound studies?
- Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Use electronic lab notebooks (ELNs) for real-time data entry. Share raw data (e.g., spectral files, dose-response curves) in repositories like Zenodo or Figshare with standardized metadata .
Q. How can researchers mitigate bias in high-throughput screening data for this compound?
- Methodological Answer : Implement randomization of plate layouts and blind data analysis. Apply statistical corrections (e.g., Benjamini-Hochberg for false discovery rate). Validate hits with secondary assays and orthogonal detection methods (e.g., SPR vs. fluorescence) .
Q. Theoretical & Comparative Analysis
Q. What computational models predict this compound’s interactions with novel protein targets?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) with crystal structures or homology models. Validate predictions via MD simulations (e.g., GROMACS) assessing binding stability. Cross-reference with cheminformatics databases (ChEMBL, PubChem) for analogous ligand-target interactions .
Q. How do structural modifications of this compound influence its bioactivity across diverse biological contexts?
- Methodological Answer : Perform SAR studies by synthesizing analogs with targeted substitutions (e.g., halogenation, methyl groups). Test analogs in parallel assays (e.g., cytotoxicity, target inhibition). Use QSAR models to correlate structural features with activity .
Q. Ethical & Methodological Rigor
Q. What ethical considerations apply when translating this compound research from preclinical to clinical studies?
- Methodological Answer : Adhere to ICH guidelines for Good Laboratory/Clinical Practices (GLP/GCP). Disclose conflicts of interest and ensure informed consent in human trials. Publish negative results to avoid publication bias .
Q. How can researchers optimize this compound’s experimental workflows for scalability in multi-center collaborations?
Properties
Molecular Formula |
C18H22O2 |
---|---|
Molecular Weight |
270.4 g/mol |
IUPAC Name |
3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-16,19H,2,4,6-9H2,1H3 |
InChI Key |
DNXHEGUUPJUMQT-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.